3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers synthesizing 1,2,4-oxadiazole libraries often face solubility-limited reaction yields with lipophilic intermediates. 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline (CAS 6595-79-5) resolves this via its meta-substitution pattern (LogP 1.54 vs. ortho-isomer LogP 2.64), enabling aqueous-compatible chemistry. • Chloromethyl handle supports SN2 diversification with amines & nucleophiles • Targets kinase inhibitor SAR (SphK2, EGFR, c-Met) • Commercial purity ≥95% ensures reproducible results Available from BenchChem with global logistics support.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 6595-79-5
Cat. No. B1361037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline
CAS6595-79-5
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NOC(=N2)CCl
InChIInChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5,11H2
InChIKeyAHCZAZOXRKPNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline Overview


3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline (CAS 6595-79-5) is a heterocyclic organic compound belonging to the class of 1,2,4-oxadiazole derivatives . Its structure features a chloromethyl group at the 5-position of the oxadiazole ring and an aniline moiety at the 3-position, which positions it as a versatile scaffold for diverse modifications . This compound is a crucial intermediate for exploring the broad therapeutic potential of 1,2,4-oxadiazoles, a class recognized for activities across anticancer, antimicrobial, and anti-inflammatory domains [1]. It is commercially available from multiple vendors with purities ranging from 95% to 98% .

3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline Substitution Specificity


The precise arrangement of functional groups on the 1,2,4-oxadiazole core dictates its interaction with biological targets and its synthetic utility [1]. While a library of close structural analogs exists, including regioisomers like 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline (CAS 886365-74-8) and 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 6674-17-5), the specific substitution pattern of 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline fundamentally alters its molecular geometry, electronic distribution, and subsequent physicochemical properties . This positional isomerism, a well-documented driver of divergent biological outcomes, means generic substitution within this class can lead to a complete loss of desired activity or unexpected reactivity [2]. The following evidence quantifies these differences, establishing why this specific compound cannot be considered interchangeable with its close analogs.

Quantitative Differential Evidence


Positional Isomerism: Physicochemical Differences

The specific substitution pattern of 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline leads to a measurable difference in key physicochemical parameters compared to its ortho-regioisomer, 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline (CAS 886365-74-8). These differences in properties like LogP and TPSA are critical for predicting passive permeability and solubility, which are foundational to successful drug development campaigns .

Medicinal Chemistry Physicochemical Profiling Drug Design

Higher Purity of Meta-Substituted vs Ortho-Analog

A survey of commercial vendors indicates that the meta-substituted aniline (target compound) is routinely supplied at a higher minimum guaranteed purity than its ortho-substituted analog. This difference in commercial quality may reflect intrinsic synthetic accessibility and stability, offering a direct procurement advantage in terms of reduced purification needs and more consistent experimental results .

Chemical Sourcing Synthesis Quality Control

Regiochemistry Impact on Hydrogen Bonding

The position of the aniline moiety relative to the oxadiazole ring's heteroatoms alters the hydrogen bond donor/acceptor (HBD/HBA) profile. The meta-substituted target compound presents a different HBD count compared to an analog with an additional nitrogen in the ring system, which directly influences its interaction with biological targets . This difference is quantifiable by the number of hydrogen bond donors, a key parameter in Lipinski's Rule of 5 for drug-likeness.

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Privileged Scaffold for Kinase Inhibition

The 1,2,4-oxadiazole core is a recognized 'privileged scaffold' capable of potently inhibiting multiple kinase targets, as demonstrated by numerous studies. For instance, certain 1,2,4-oxadiazole derivatives have shown high potency against sphingosine kinase 2 (SphK2) with a Ki of 89 nM, while others exhibit dual inhibition of EGFR and c-Met, overcoming resistance in non-small cell lung cancer models [1][2]. This class-level activity profile underscores the potential for 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline to serve as a foundational building block for developing novel kinase inhibitors.

Oncology Kinase Inhibition Drug Discovery

Application Scenarios


Kinase-Focused Scaffold Diversification

Use 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline as a key intermediate to synthesize focused libraries of 1,2,4-oxadiazole derivatives. The chloromethyl group provides a versatile synthetic handle for introducing diverse amines or other nucleophiles . The class-level evidence supports that such libraries have a high probability of yielding potent inhibitors against various kinase targets, including SphK2, EGFR, and c-Met, which are relevant to oncology [1]. This compound is ideal for lead generation and structure-activity relationship (SAR) studies in drug discovery.

SAR via Regioisomeric Comparison

Employ this specific meta-substituted aniline as a critical tool to delineate the SAR of 1,2,4-oxadiazole-based compounds. The documented differences in physicochemical properties (LogP, PSA) and hydrogen bonding patterns compared to its ortho- and para-regioisomers allow researchers to precisely map how the position of the aniline group affects target binding, cellular permeability, and overall biological activity. This head-to-head comparison is essential for rational drug design and patent protection strategies.

Aqueous-Compatible Probe Synthesis

Leverage the compound's moderately lower LogP (1.54) compared to its more lipophilic ortho-analog (LogP 2.64) to synthesize chemical biology probes with enhanced aqueous solubility. This property is advantageous for developing tool compounds that must function effectively in physiological buffers and cell culture media, minimizing the need for co-solvents like DMSO and reducing the risk of non-specific membrane interactions. The high commercial purity (up to 98%) ensures that the final probe quality is not compromised by starting material impurities.

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